N-(3-Chloro-4-methoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4 and a pyrazinyl moiety at position 3. The thioacetamide side chain is further functionalized with a 3-chloro-4-methoxyphenyl group.
Properties
CAS No. |
618427-33-1 |
|---|---|
Molecular Formula |
C17H17ClN6O2S |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17ClN6O2S/c1-3-24-16(13-9-19-6-7-20-13)22-23-17(24)27-10-15(25)21-11-4-5-14(26-2)12(18)8-11/h4-9H,3,10H2,1-2H3,(H,21,25) |
InChI Key |
RZFIBYYFOZXETR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Research
Pyrazolo-pyridine derivatives have demonstrated anticancer effects on various cancer cell lines, including MCF-7, Hela, and HCT116 . These compounds induce cell cycle arrest and apoptosis in cancer cells and inhibit CDK2 and CDK9 . Molecular docking studies have shown that these compounds fit well in the active sites of CDK2 and CDK9, suggesting a mechanism for their anticancer action .
Pyrazole carboxamides have also been identified as histone deacetylase (HDAC) inhibitors, exhibiting antiproliferative effects against solid cancer cell lines . These compounds induce cell cycle arrest in the G2/M phase and promote apoptosis, associated with elevated intracellular reactive oxygen species (ROS) levels .
Diaryl pyrazole derivatives have shown promise as anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes . These compounds induce apoptosis by regulating the G1 phase of the cell cycle and modulating the levels of anti-apoptotic and pro-apoptotic proteins .
Other Potential Applications
Muscarinic receptors, particularly the M4 receptor, are potential therapeutic targets for neurological diseases . While the provided documents do not directly link N-(3-Chloro-4-methoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide to muscarinic receptor antagonism, the presence of a pyrazine ring could be relevant, given that certain pyrazine derivatives are known to interact with these receptors .
Cyclic nucleotide phosphodiesterases (PDEs) are drug targets . These enzymes regulate the levels of cyclic nucleotides, which are essential for various cellular processes. Although not directly mentioned, the compound's structure might lend itself to investigation regarding PDE inhibition .
Data Table
While specific data tables for this compound are unavailable in the search results, a general overview of related compounds and their activities is presented.
| Compound Type | Target | Activity |
|---|---|---|
| Pyrazolo-pyridines | CDK2, CDK9 | Cell cycle arrest, apoptosis in MCF-7, Hela, and HCT116 cancer cell lines |
| Pyrazole carboxamides | HDAC2 | Antiproliferative effects, G2/M phase cell cycle arrest, apoptosis in A375, HCT116, H460, and HeLa cells |
| Diaryl pyrazoles | CDK2, COX-2 | Apoptosis of HepG2 cells, regulation of G1 phase |
| Thiazolidinone analogs | CDK2, EGFR, Caspases 3/8/9 | Strong inhibitory activity against CDK2 and EGFR, increased activity of caspases |
Case Studies
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-Thioacetamide Derivatives
Key Observations :
Fluorophenyl derivatives (e.g., ) exhibit lower molecular weights due to fluorine’s smaller atomic radius but may have reduced lipophilicity compared to methoxy-substituted analogs.
Heterocyclic Moiety (R2) :
- Pyrazin-2-yl (target compound) vs. pyridinyl (e.g., ): Pyrazine’s nitrogen-rich structure may improve hydrogen-bonding interactions with biological targets, while pyridine derivatives often show enhanced solubility in aqueous media.
- 3-Methoxy-1-methylpyrazol-4-yl (): This substituent introduces steric bulk and additional hydrogen-bond acceptors, which could influence receptor binding kinetics.
Key Findings :
- Synthetic Pathways: Most analogs are synthesized via nucleophilic substitution reactions between triazole-thiones and chloroacetamides under basic conditions (e.g., ethanol/KOH reflux) . Yields depend on the steric and electronic nature of substituents.
- Lipophilicity : The target compound’s higher logP (~3.2) compared to fluorophenyl analogs (~2.8) suggests greater membrane permeability, which is critical for central nervous system (CNS) drug candidates.
- Solubility : Methoxy and pyridinyl groups may improve aqueous solubility compared to purely chlorinated derivatives.
Biological Activity
N-(3-Chloro-4-methoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a complex structure that includes triazole and pyrazine moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of N-(3-Chloro-4-methoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is C17H17ClN6OS, with a molecular weight of 388.9 g/mol. Its IUPAC name is N-(3-chloro-4-methoxyphenyl)-2-[(4-ethyl-5-pyrazin-2-yl)-1,2,4-triazol-3-thiol]acetamide. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 618427-49-9 |
| Molecular Formula | C17H17ClN6OS |
| Molecular Weight | 388.9 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[...]-acetamide |
Anticancer Activity
Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, research conducted by the National Cancer Institute evaluated various triazole derivatives against multiple cancer cell lines. The findings suggest that derivatives similar to N-(3-Chloro-4-methoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide demonstrate potent antitumor activity across a range of cancers including leukemia, lung cancer, and breast cancer .
One specific study highlighted the efficacy of triazole derivatives against MDA-MB-468 breast cancer cells, where structural modifications significantly enhanced antitumor activity . This positions N-(3-Chloro-4-methoxyphenyl)-2-(...) as a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
The 1,2,4-triazole scaffold has also been recognized for its antibacterial and antifungal properties. A review of triazole compounds indicated that they exhibit moderate to high antimicrobial activities against various pathogens including Staphylococcus aureus and Escherichia coli . The presence of the pyrazine ring in N-(3-Chloro-4-methoxyphenyl)-2-(...) may contribute to its enhanced bioactivity against resistant strains of bacteria.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within target cells. The thioacetamide linkage may play a crucial role in mediating these interactions. Further studies are required to elucidate the precise mechanisms through which this compound exerts its effects on cellular pathways and targets.
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activity of related compounds:
- Antitumor Activity : A study assessed the antitumor effects of triazole derivatives on 60 different cancer cell lines using the sulforhodamine B assay. Results indicated that certain modifications in the chemical structure significantly improved anticancer efficacy .
- Antimicrobial Efficacy : Research on various triazole derivatives showed potent activity against both drug-sensitive and drug-resistant Gram-positive bacteria. Compounds were found to be up to 16 times more effective than standard antibiotics like ampicillin .
Q & A
Basic Question: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions starting with nucleophilic substitution and cyclization. A typical method includes:
Step 1: Reacting 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of a base (e.g., NaOH) under reflux (60–80°C) in ethanol or dioxane .
Step 2: Coupling the resulting thioether intermediate with 3-chloro-4-methoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .
Optimization Tips:
- Use TLC and NMR to monitor intermediate purity.
- Adjust solvent polarity (e.g., DMF for solubility issues) and pH (neutral to slightly basic) to suppress side reactions .
Basic Question: Which spectroscopic techniques are essential for confirming the compound’s structure and purity?
Answer:
Critical techniques include:
- NMR Spectroscopy:
- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, pyrazine protons at δ 8.5–9.0 ppm) .
- 2D NMR (HSQC, HMBC) to validate triazole-thioether connectivity.
- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography: For resolving ambiguous stereochemistry in crystalline forms .
Advanced Question: How can researchers evaluate the compound’s bioactivity against microbial or cancer targets, and what controls are necessary?
Answer:
Methodology:
- In Vitro Assays:
- Antimicrobial: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Controls: - Positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer).
- Solvent-only negative controls to rule out vehicle toxicity .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
Answer:
Approach:
Computational Modeling:
- Use molecular docking (AutoDock Vina) to identify key interactions (e.g., triazole-pyrazine binding to enzyme active sites) .
Targeted Modifications:
- Vary substituents (e.g., replace methoxy with ethoxy, alter pyrazine to pyridine) to assess impact on binding affinity .
Bioassay Correlation:
- Compare MIC/IC₅₀ values of derivatives to establish SAR trends .
Advanced Question: How should researchers resolve contradictions in reported bioactivity data for similar triazole derivatives?
Answer:
Strategies:
- Systematic Review: Compile data from multiple studies (e.g., PubChem, peer-reviewed journals) to identify consensus vs. outliers .
- Replication Studies: Repeat assays under standardized conditions (e.g., same cell lines, incubation times) .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to evaluate variability caused by assay protocols or impurity levels .
Advanced Question: What experimental approaches elucidate the reaction mechanism of triazole-thioether formation?
Answer:
Key Methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
